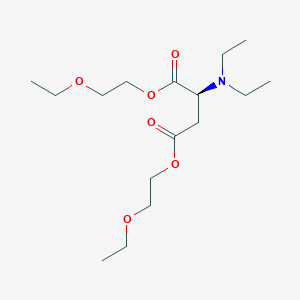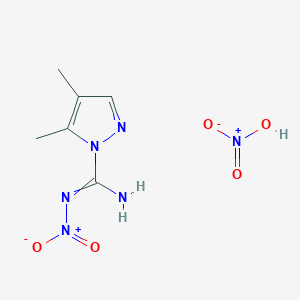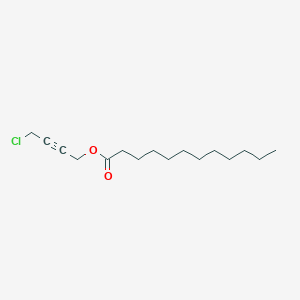
Bis(2-ethoxyethyl) N,N-diethyl-L-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethoxyethyl) N,N-diethyl-L-aspartate is a chemical compound known for its unique properties and applications in various fields It is an ester derivative of L-aspartic acid, where the carboxyl groups are esterified with 2-ethoxyethyl groups, and the amino group is substituted with diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethoxyethyl) N,N-diethyl-L-aspartate typically involves the esterification of L-aspartic acid with 2-ethoxyethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with diethylamine to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethoxyethyl) N,N-diethyl-L-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Bis(2-ethoxyethyl) N,N-diethyl-L-aspartate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a drug intermediate and in the development of pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(2-ethoxyethyl) N,N-diethyl-L-aspartate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways. The ester and amine groups play a crucial role in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethoxyethyl)phthalate: Another ester compound with similar ethoxyethyl groups but derived from phthalic acid.
Diethyl L-aspartate: A simpler ester derivative of L-aspartic acid without the ethoxyethyl groups.
Uniqueness
Bis(2-ethoxyethyl) N,N-diethyl-L-aspartate is unique due to its specific ester and amine substitutions, which confer distinct chemical and physical properties
Properties
CAS No. |
62027-57-0 |
|---|---|
Molecular Formula |
C16H31NO6 |
Molecular Weight |
333.42 g/mol |
IUPAC Name |
bis(2-ethoxyethyl) (2S)-2-(diethylamino)butanedioate |
InChI |
InChI=1S/C16H31NO6/c1-5-17(6-2)14(16(19)23-12-10-21-8-4)13-15(18)22-11-9-20-7-3/h14H,5-13H2,1-4H3/t14-/m0/s1 |
InChI Key |
CNEWMUKDYPDKOG-AWEZNQCLSA-N |
Isomeric SMILES |
CCN(CC)[C@@H](CC(=O)OCCOCC)C(=O)OCCOCC |
Canonical SMILES |
CCN(CC)C(CC(=O)OCCOCC)C(=O)OCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2,2-Dimethyl-3-(2-methylprop-1-EN-1-YL)cyclopropyl]butanal](/img/structure/B14561166.png)
![2-Sulfanylidene-1,5,6,7-tetrahydropyrido[3,4-d]pyrimidin-8-one](/img/structure/B14561173.png)
![[(5-Methylhex-2-en-1-yl)sulfanyl]benzene](/img/structure/B14561191.png)
![3H-Thieno[2,3-c]pyrazole, 3a,4,5,6a-tetrahydro-3a-methyl-, 6,6-dioxide](/img/structure/B14561192.png)


![1-Methyl-3-[4-(4-methylphenyl)but-3-en-2-yl]benzene](/img/structure/B14561205.png)
![4-{[(Cyclohex-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14561214.png)
![2-Methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoic acid](/img/structure/B14561216.png)



![4-(1,3-Diazabicyclo[3.1.0]hexan-2-yl)butan-1-ol](/img/structure/B14561238.png)
